molecular formula C10H11B B1289162 1-Bromo-4-(but-1-en-2-yl)benzene CAS No. 42427-51-0

1-Bromo-4-(but-1-en-2-yl)benzene

Cat. No.: B1289162
CAS No.: 42427-51-0
M. Wt: 211.1 g/mol
InChI Key: RGATWDYVVSRVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(but-1-en-2-yl)benzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromine atom is substituted at the para position relative to a but-1-en-2-yl group

Scientific Research Applications

1-Bromo-4-(but-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(but-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(but-1-en-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(but-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation Reactions: The but-1-en-2-yl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The double bond in the but-1-en-2-yl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

    Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Saturated hydrocarbons.

Mechanism of Action

The mechanism by which 1-Bromo-4-(but-1-en-2-yl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • 1-Bromo-4-(but-2-en-1-yl)benzene
  • 1-Bromo-4-(but-1-yn-2-yl)benzene
  • 1-Bromo-4-(butan-2-yl)benzene

Uniqueness: 1-Bromo-4-(but-1-en-2-yl)benzene is unique due to the presence of both a bromine atom and an alkenyl group on the benzene ring. This combination allows for diverse reactivity and applications, distinguishing it from other similar compounds that may lack either the bromine or the alkenyl group.

Properties

IUPAC Name

1-bromo-4-but-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGATWDYVVSRVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623100
Record name 1-Bromo-4-(but-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42427-51-0
Record name 1-Bromo-4-(but-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-BuLi (2.79 ml, 1.6M solution in hexane, 4.46 mmol) in ether was added solid methyltriphenylphosphonium bromide (1.59 g, 4.46 mmol) in three portions. The mixture was stirred at rt for 4 h, and then a solution of 4-bromopropio-phenone (1.00 g, 4.69 mmol) in ether was added and the mixture was gently refluxed overnight. The mixture was filtered and the filtrate was washed with water and brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography to give 1-bromo-4-(1-methylenepropyl)-benzene (310 mg, 31%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.45 (d, J=9.0 Hz, 2H), 7.28 (d, J=9.0 Hz, 2H), 5.26 (m, 1H), 5.07 (m, 1H), 2.48 (q, J=7.5 Hz, 2H), 1.09 (t, J=7.5 Hz, 3H).
Quantity
2.79 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(but-1-en-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(but-1-en-2-yl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-(but-1-en-2-yl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(but-1-en-2-yl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-(but-1-en-2-yl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-(but-1-en-2-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.